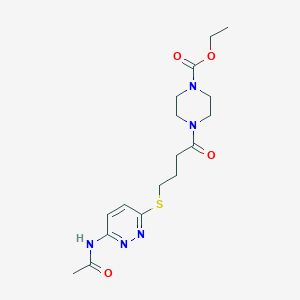

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

Description

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate (CAS: 1105247-34-4) is a synthetic organic compound with the molecular formula C₁₈H₂₆N₄O₄S and a molecular weight of 395.5 g/mol . Its structure features a piperazine core substituted with a butanoyl-thioether linkage to a 6-acetamidopyridazine moiety and an ethyl carboxylate group. However, key physicochemical properties such as melting point, boiling point, and density remain unreported in the literature .

Properties

IUPAC Name |

ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDGERWKYULREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Piperazine Coupling: The thioether-containing pyridazine is coupled with a piperazine derivative through nucleophilic substitution or other suitable coupling reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Piperazine/Carboxylate Derivatives

Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate (304f)

- Molecular Formula: Not explicitly provided, but inferred to include indole and piperazine-carboxylate groups.

- Synthesis : Synthesized via tandem hydroformylation/Fischer indolization using ethyl 4-(but-3-enyl)piperazine-1-carboxylate, phenylhydrazine, Rh(acac)(CO)₂, and XANTPHOS, yielding 91% .

- Key Differences: Replaces the pyridazine-thioether-acetamido group with a propyl-indole moiety.

Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate (304d)

Ethyl 4-Oxo-1-piperidinecarboxylate

- Molecular Formula: Simpler structure (C₈H₁₃NO₃) with a piperidone ring and ethyl carboxylate.

- Properties : Boiling point 157°C , molecular weight 114.19 g/mol .

- Key Differences : Lacks the thioether and pyridazine moieties, limiting its utility in sulfur-mediated interactions or targeted enzyme inhibition .

Functional Group Analysis

Biological Activity

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperazine moiety : Known for its versatility in drug design.

- Pyridazinyl thioether : Imparts specific biological interactions.

- Ethyl ester functionality : Enhances solubility and bioavailability.

Research indicates that piperazine derivatives, including this compound, often interact with various biological targets, primarily through inhibition of enzymes such as acetylcholinesterase (AChE). AChE plays a crucial role in cholinergic neurotransmission by hydrolyzing acetylcholine, thus regulating its levels in the synaptic cleft. Inhibition of AChE has implications for conditions like Alzheimer's disease.

Inhibition of Acetylcholinesterase

A study involving virtual screening and molecular docking demonstrated that piperazine derivatives exhibit significant AChE inhibitory activity. The compound was shown to bind effectively to both the catalytic and peripheral anionic sites of AChE, leading to enhanced cholinergic activity. The binding affinity and inhibition potency were assessed using Ellman's method, which measures the enzymatic activity based on the production of thiocholine from acetylthiocholine .

Antimicrobial Properties

Piperazine derivatives have also been explored for their antimicrobial properties. Compounds similar to ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of similar piperazine compounds has been documented, suggesting that they may scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Research Findings

Case Studies

- Alzheimer's Disease Model :

- In a preclinical model of Alzheimer's disease, administration of piperazine derivatives resulted in improved cognitive function correlated with reduced AChE activity.

- Bacterial Infection :

- Clinical isolates treated with related piperazine compounds showed reduced growth rates, indicating potential for development into therapeutic agents against resistant bacterial strains.

Q & A

What coupling strategies are recommended for synthesizing the piperazine-thioether linkage in this compound?

The synthesis of the piperazine-thioether moiety requires careful selection of coupling reagents and reaction conditions. Evidence from analogous piperazine-thiourea syntheses suggests using 1-hydroxy-7-azabenzotriazole (HOAt) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF) at 40–70°C to activate carboxylic acid intermediates . Sonication can improve reaction homogeneity, and reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is effective for purification .

How can intramolecular acylation byproducts be minimized during piperazine functionalization?

Unexpected intramolecular acylation, such as carbazole formation from unstable acyl chlorides, can be mitigated by using in situ-activated intermediates (e.g., mixed carbonates) or protecting piperazine amines with tert-butyl carbamate groups. This prevents undesired cyclization and improves reaction specificity . For example, tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate was synthesized via a protected intermediate to avoid side reactions .

What spectroscopic and crystallographic methods validate the compound’s structural integrity?

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents, focusing on piperazine protons (δ 3.4–4.1 ppm) and thiourea NH signals (δ ~9.7 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ with <5 ppm error) .

- X-ray crystallography : Refine structures using SHELXL for accurate bond lengths/angles and Cremer-Pople parameters to analyze piperazine ring puckering .

How can conformational stability of the piperazine ring be assessed under physiological conditions?

The piperazine ring’s puckering can be quantified using Cremer-Pople coordinates (q, θ, φ) derived from X-ray data . For dynamic analysis, perform molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to evaluate flexibility under varying pH (4–8) and temperature (25–37°C) .

What enzymatic assays are suitable for evaluating phosphoglycerate dehydrogenase (PHGDH) inhibition?

Design assays using recombinant human PHGDH:

- Monitor NADH depletion at 340 nm in a buffer containing 10 mM α-ketoglutarate and 1 mM NADH.

- Use a competitive inhibitor model (e.g., NCT-502) for IC50 determination via nonlinear regression .

- Validate results with cellular assays (e.g., proliferation inhibition in PHGDH-dependent cancer cell lines) .

How can computational methods predict bioactive conformations of the piperazine core?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., PHGDH’s NAD+ binding pocket).

- Quantum mechanics/molecular mechanics (QM/MM) : Optimize ligand geometry at the DFT/B3LYP level to refine binding poses .

What safety protocols are critical for handling reactive intermediates like acyl chlorides?

- Perform reactions under anhydrous conditions in a fume hood.

- Use personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Neutralize waste with saturated sodium bicarbonate before disposal .

How can structure-activity relationship (SAR) studies optimize the acetamidopyridazinyl moiety?

- Systematic substitution : Replace the acetamido group with sulfonamides, ureas, or heterocycles.

- Evaluate changes in lipophilicity (logP) via HPLC and target affinity via surface plasmon resonance (SPR) .

- Prioritize derivatives with <100 nM IC50 and >10-fold selectivity over off-target kinases .

What chromatographic techniques resolve synthetic impurities in final products?

- Reversed-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients (retention time ~2 min).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures .

How should researchers address discrepancies between theoretical and experimental NMR shifts?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.

- Adjust dihedral angles (e.g., C-S-C=O torsion) to match experimental data .

What strategies improve yield in multi-step syntheses involving unstable intermediates?

- One-pot reactions : Avoid isolating reactive intermediates (e.g., acyl chlorides).

- Low-temperature quenching : Add intermediates directly to the next reagent at −78°C .

How can tert-butyl carbamate protection enhance synthetic efficiency?

The tert-butyl group stabilizes piperazine amines during acylation and thioether formation. Deprotect with TFA/DCM (1:1) post-synthesis to regenerate free amines without side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.